![molecular formula C7H7BrN4 B13029357 (5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine](/img/structure/B13029357.png)
(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine” is a chemical compound with the following structural formula:
Br ↑N−C−N ↓H
It consists of a pyrrolo[2,1-f][1,2,4]triazine ring system with a bromine atom attached to one of the nitrogen atoms. The compound’s systematic name is 5-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine .
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the introduction of the bromine substituent onto the pyrrolo[2,1-f][1,2,4]triazine scaffold. While specific methods may vary, a common approach is the nucleophilic substitution of a precursor compound with a bromine source.
Reaction Conditions::Precursor Synthesis: The precursor compound (e.g., pyrrolo[2,1-f][1,2,4]triazine) can be synthesized using established methods.
Bromination: The bromination step typically involves treating the precursor with a brominating agent (e.g., N-bromosuccinimide) under appropriate conditions (solvent, temperature, etc.).
Industrial Production:: Industrial-scale production methods may involve continuous-flow processes or batch reactions. detailed industrial protocols are proprietary and not widely available.
Chemical Reactions Analysis
Reactivity::
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the nitrogen atom bearing the bromine.
Reduction: Reduction of the nitro group (if present) could yield the corresponding amine.
Oxidation: Oxidation reactions may lead to the formation of heterocyclic derivatives.
Brominating Agents: N-bromosuccinimide (NBS), bromine (Br₂).
Reduction Agents: Hydrogen gas (H₂), metal catalysts (e.g., Pd/C).
Oxidizing Agents: Peroxides (e.g., H₂O₂).
Major Products:: The major product is 5-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine itself.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex heterocyclic compounds.
Ligand Design: Potential ligand for metal ions due to its nitrogen-rich structure.
Drug Discovery: Exploration of its pharmacological properties.
Biological Activity: Investigation of its effects on cellular processes.
Materials Science:
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. It likely involves interactions with cellular targets, possibly through binding to specific receptors or enzymes.
Comparison with Similar Compounds
While 5-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to its specific substitution pattern, related compounds include other pyrrolo[2,1-f][1,2,4]triazines and their derivatives.
Properties
Molecular Formula |
C7H7BrN4 |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine |
InChI |
InChI=1S/C7H7BrN4/c8-5-1-2-12-6(5)4-10-7(3-9)11-12/h1-2,4H,3,9H2 |
InChI Key |
QCRLDFCXJZJOJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1Br)C=NC(=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-ButylN-[1-(aminooxy)-2-methylpropan-2-yl]carbamate](/img/structure/B13029280.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13029281.png)
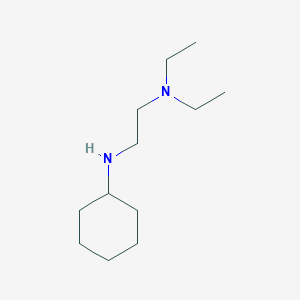
![4-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13029297.png)
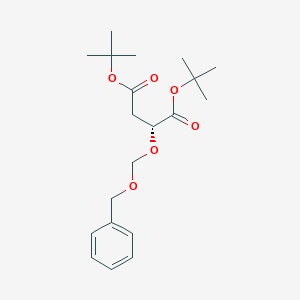
![2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B13029312.png)
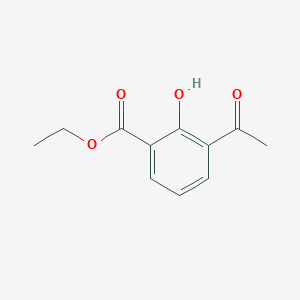
![2-(Tert-butyl)-4-fluorobenzo[d]thiazole](/img/structure/B13029328.png)
![7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13029331.png)
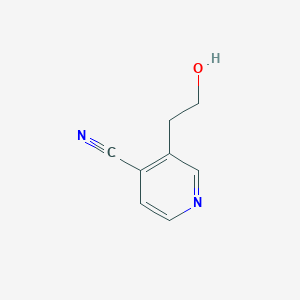

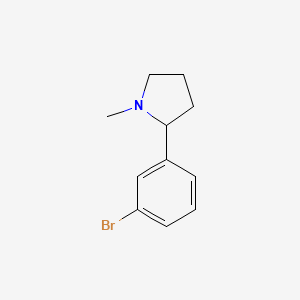
![7-Chloro-3-methylbenzo[d]isothiazole](/img/structure/B13029349.png)
![3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13029362.png)
